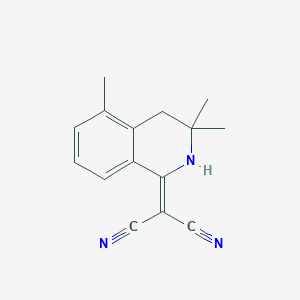![molecular formula C22H28N4O3 B11504555 1-{4-[3-(Benzylamino)-4-nitrophenyl]piperazin-1-yl}-3-methylbutan-1-one](/img/structure/B11504555.png)
1-{4-[3-(Benzylamino)-4-nitrophenyl]piperazin-1-yl}-3-methylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[3-(Benzylamino)-4-nitrophenyl]piperazin-1-yl}-3-methylbutan-1-one is a complex organic compound that features a piperazine ring substituted with a benzylamino and nitrophenyl group
Preparation Methods
The synthesis of 1-{4-[3-(Benzylamino)-4-nitrophenyl]piperazin-1-yl}-3-methylbutan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with diethylene glycol in the presence of a dehydrating agent.
Substitution with benzylamino and nitrophenyl groups: The piperazine ring is then reacted with benzylamine and 4-nitrobenzyl chloride under controlled conditions to introduce the benzylamino and nitrophenyl groups.
Final coupling reaction: The intermediate product is then coupled with 3-methylbutan-1-one using a suitable catalyst to form the final compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-{4-[3-(Benzylamino)-4-nitrophenyl]piperazin-1-yl}-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzylamino group can undergo nucleophilic substitution reactions with halogenated compounds to form new derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine products.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, halogenated compounds, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{4-[3-(Benzylamino)-4-nitrophenyl]piperazin-1-yl}-3-methylbutan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting neurological disorders and cancer.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Material Science: It is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-{4-[3-(Benzylamino)-4-nitrophenyl]piperazin-1-yl}-3-methylbutan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The benzylamino group can form hydrogen bonds with active sites of enzymes, while the nitrophenyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
1-{4-[3-(Benzylamino)-4-nitrophenyl]piperazin-1-yl}-3-methylbutan-1-one can be compared with other similar compounds, such as:
1-{4-[3-(Aminophenyl)-4-nitrophenyl]piperazin-1-yl}-3-methylbutan-1-one: This compound lacks the benzyl group, which may affect its binding affinity and specificity.
1-{4-[3-(Benzylamino)-4-chlorophenyl]piperazin-1-yl}-3-methylbutan-1-one: The substitution of the nitro group with a chloro group can alter the compound’s reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of hydrophobic and hydrophilic properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C22H28N4O3 |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
1-[4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C22H28N4O3/c1-17(2)14-22(27)25-12-10-24(11-13-25)19-8-9-21(26(28)29)20(15-19)23-16-18-6-4-3-5-7-18/h3-9,15,17,23H,10-14,16H2,1-2H3 |
InChI Key |
GUKUHGYUWAYQMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-ethyl-5-methyl-2-({1,1,1-trifluoro-3-methoxy-3-oxo-2-[(phenylacetyl)amino]propan-2-yl}amino)thiophene-3-carboxylate](/img/structure/B11504474.png)
![2-{[2-(5-methyl-2-furyl)-2-oxoethyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11504476.png)

![Ethyl 3-({[(2-bromo-4-ethylbenzyl)oxy]carbonyl}amino)-3-(4-methoxyphenyl)propanoate](/img/structure/B11504485.png)
![1-(3-Chloro-4-methylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B11504486.png)
![2-{[2-(1H-indol-3-yl)ethyl]amino}-4,4-dimethyl-6-oxo-N-phenylcyclohex-1-ene-1-carbothioamide](/img/structure/B11504489.png)
![N-(4-methoxyphenyl)-6-(piperidin-1-yl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11504492.png)
![{Bis[(4-chlorophenyl)amino]phosphoryl}dimethylamine](/img/structure/B11504500.png)
![Tetrahydrofuran-2-carboxylic acid, 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl ester](/img/structure/B11504509.png)
![8-methoxy-3-{[4-(4-methylphenyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one](/img/structure/B11504517.png)
![Methyl 1,6-dimethyl-4-[4-(morpholin-4-yl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11504524.png)
![N-(6-oxo-6,9,10,11,12,13-hexahydrochromeno[4,3-d]cyclohepta[b]pyridin-7-yl)propanamide](/img/structure/B11504535.png)

![2,2,9-trihydroxy-11-(4-methoxyphenyl)-15-(2-methylpropyl)-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione](/img/structure/B11504541.png)
